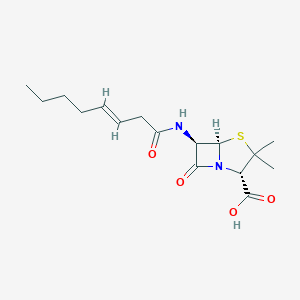
Octenoylpenicillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octenoylpenicillin, also known as phenoxymethylpenicillin or penicillin V, is a type of antibiotic that is commonly used to treat bacterial infections. It belongs to the penicillin group of antibiotics and is used to treat a wide variety of infections caused by bacteria, including strep throat, pneumonia, and skin infections.
Mécanisme D'action
Octenoylpenicillin works by inhibiting the growth of bacteria. It does this by interfering with the cell wall synthesis of the bacteria, which prevents the bacteria from growing and reproducing. This ultimately leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
Octenoylpenicillin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and promote wound healing. In addition, it has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Octenoylpenicillin has a number of advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. In addition, it has a broad spectrum of activity, which means that it can be used to treat a wide range of bacterial infections. However, there are also some limitations to the use of octenoylpenicillin in lab experiments. It can be sensitive to pH and temperature changes, which can affect its activity. In addition, it can also be affected by the presence of other substances, which can interfere with its activity.
Orientations Futures
There are a number of future directions for the study of octenoylpenicillin. One area of research is the development of new formulations of the antibiotic, which can improve its effectiveness and reduce its side effects. In addition, there is also a need for further research into the mechanism of action of octenoylpenicillin, which can help to identify new targets for antibacterial therapy. Finally, there is also a need for further research into the use of octenoylpenicillin in the treatment of Helicobacter pylori infections, which are a significant public health concern.
Méthodes De Synthèse
Octenoylpenicillin is synthesized by the fermentation of Penicillium chrysogenum. The fermentation process involves the use of a nutrient-rich medium, which provides the necessary nutrients for the growth of the Penicillium chrysogenum. The fermentation process is carried out under controlled conditions, which include temperature, pH, and oxygen supply. The resulting product is then purified and processed to obtain the final product, which is octenoylpenicillin.
Applications De Recherche Scientifique
Octenoylpenicillin has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including strep throat, pneumonia, and skin infections. In addition, it has also been studied for its use in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer.
Propriétés
Numéro CAS |
137593-45-4 |
|---|---|
Nom du produit |
Octenoylpenicillin |
Formule moléculaire |
C16H24N2O4S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
Clé InChI |
RVOXIIVVWDCVPX-RRSIKEDESA-N |
SMILES isomérique |
CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
SMILES canonique |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Autres numéros CAS |
137593-45-4 |
Synonymes |
octenoylpenicillin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



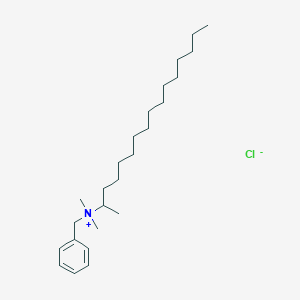
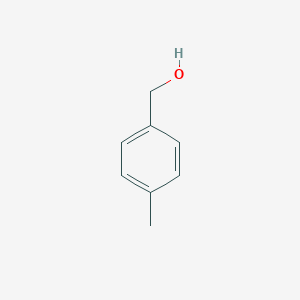
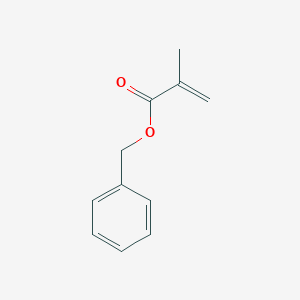

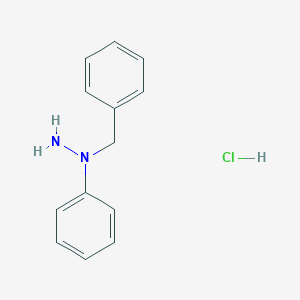
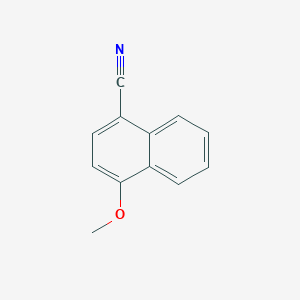
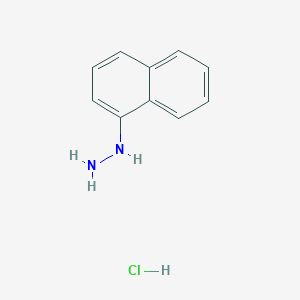
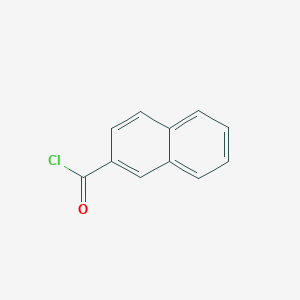
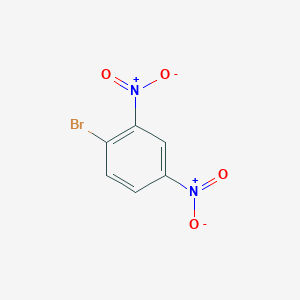
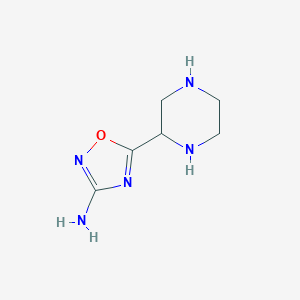
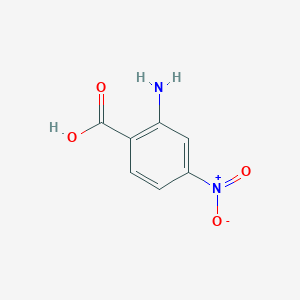
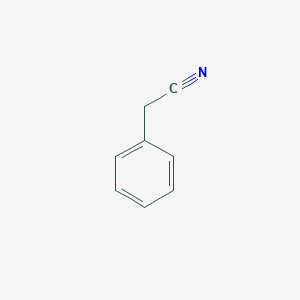
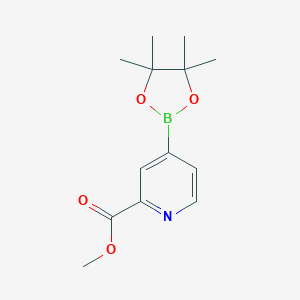
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)